methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
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Overview
Description
Methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that belongs to the class of hydroxycoumarins. Hydroxycoumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This particular compound is a Mannich base derivative, which means it is formed by the reaction of an aldehyde or ketone with a secondary amine and a compound containing an active hydrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves a multi-step process. One common method starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate . This is followed by Vilsmeier–Haack formylation to produce 7-(diethylamino)coumarin-3-carbaldehyde . The final step involves the reaction of this intermediate with methyl 4-hydroxybenzoate under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a hydroxyl group.
Substitution: The diethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol .
Scientific Research Applications
Methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antiproliferative activity against cancer cell lines, such as HeLa cells.
Industry: Employed in the development of fluorescent dyes and sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with cellular targets. The compound’s antiproliferative activity is believed to be due to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells . The diethylamino group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively .
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-coumarin: A precursor in the synthesis of the target compound, known for its fluorescent properties.
8-(Diethylamine)-6,7-dihydroxy-4-methyl-2H-chromen-2-one: Another Mannich base derivative with similar biological activities.
Uniqueness
Methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is unique due to its specific combination of functional groups, which confer both biological activity and useful photophysical properties. This makes it a valuable compound for both medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 4-[8-(diethylaminomethyl)-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-5-24(6-2)13-18-19(25)12-11-17-20(26)21(14(3)29-22(17)18)30-16-9-7-15(8-10-16)23(27)28-4/h7-12,25H,5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHUQAKHDOQZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)C(=O)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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